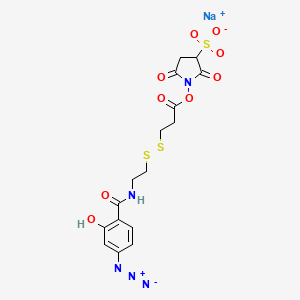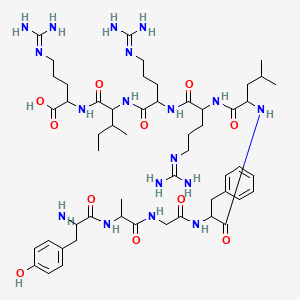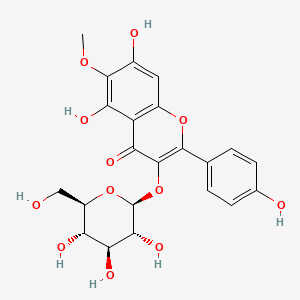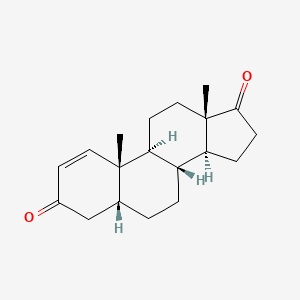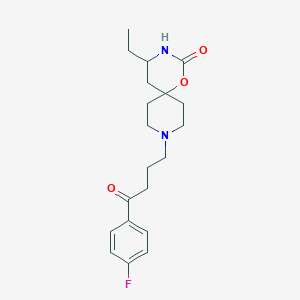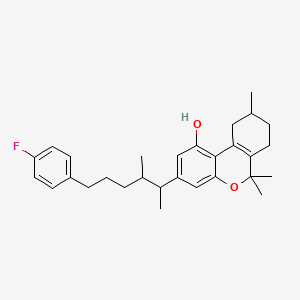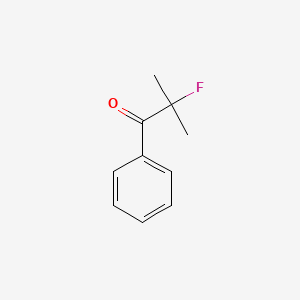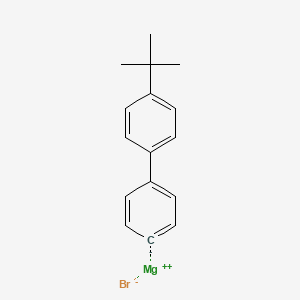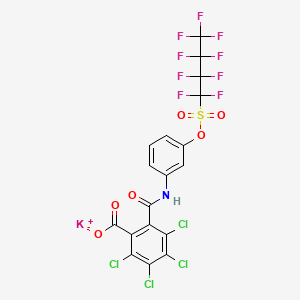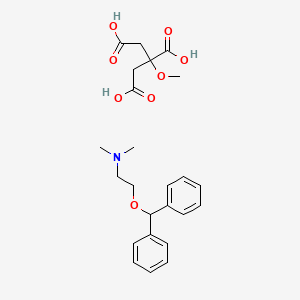
2-benzhydryloxy-N,N-dimethylethanamine;2-methoxypropane-1,2,3-tricarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-benzhydryloxy-N,N-dimethylethanamine;2-methoxypropane-1,2,3-tricarboxylic acid is a compound that combines two distinct chemical entities. The first part, 2-benzhydryloxy-N,N-dimethylethanamine, is known for its applications in various fields, including pharmaceuticals. The second part, 2-methoxypropane-1,2,3-tricarboxylic acid, is a tricarboxylic acid derivative. Together, these compounds exhibit unique properties that make them valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzhydryloxy-N,N-dimethylethanamine typically involves the reaction of benzhydrol with N,N-dimethylethanolamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
For 2-methoxypropane-1,2,3-tricarboxylic acid, the synthesis involves the esterification of citric acid with methanol. This reaction is typically catalyzed by an acid catalyst and carried out under reflux conditions to achieve the desired product .
Industrial Production Methods
Industrial production of these compounds often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The processes are designed to be efficient and environmentally friendly, adhering to industry standards and regulations .
化学反应分析
Types of Reactions
2-benzhydryloxy-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.
2-methoxypropane-1,2,3-tricarboxylic acid primarily undergoes esterification and hydrolysis reactions. Esterification involves the reaction with alcohols in the presence of an acid catalyst, while hydrolysis involves breaking down the ester bonds using water and a base or acid catalyst .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Esterification: Alcohols, acid catalysts.
Hydrolysis: Water, base or acid catalysts.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted amines or ethers.
Esterification: Esters.
Hydrolysis: Carboxylic acids and alcohols.
科学研究应用
2-benzhydryloxy-N,N-dimethylethanamine is widely used in pharmaceutical research for its potential therapeutic properties. It is studied for its effects on the central nervous system and its potential as an antihistamine .
2-methoxypropane-1,2,3-tricarboxylic acid is used in the synthesis of various organic compounds and as a chelating agent in industrial applications. It is also studied for its potential use in biodegradable polymers and as a precursor for the synthesis of other tricarboxylic acid derivatives .
作用机制
The mechanism of action of 2-benzhydryloxy-N,N-dimethylethanamine involves its interaction with histamine receptors in the body. By blocking these receptors, it prevents the action of histamine, thereby reducing allergic reactions and symptoms .
2-methoxypropane-1,2,3-tricarboxylic acid acts as a chelating agent, binding to metal ions and forming stable complexes. This property makes it useful in various industrial applications, including water treatment and metal extraction .
相似化合物的比较
Similar Compounds
Diphenhydramine: Similar to 2-benzhydryloxy-N,N-dimethylethanamine, it is used as an antihistamine.
Citric Acid: Similar to 2-methoxypropane-1,2,3-tricarboxylic acid, it is a tricarboxylic acid used in various industrial applications.
Uniqueness
2-benzhydryloxy-N,N-dimethylethanamine is unique due to its specific interaction with histamine receptors, making it a potent antihistamine. 2-methoxypropane-1,2,3-tricarboxylic acid is unique for its methoxy group, which enhances its chelating properties compared to other tricarboxylic acids .
属性
分子式 |
C24H31NO8 |
|---|---|
分子量 |
461.5 g/mol |
IUPAC 名称 |
2-benzhydryloxy-N,N-dimethylethanamine;2-methoxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C17H21NO.C7H10O7/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-14-7(6(12)13,2-4(8)9)3-5(10)11/h3-12,17H,13-14H2,1-2H3;2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13) |
InChI 键 |
ASDBZPGDZBFZAH-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.COC(CC(=O)O)(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


